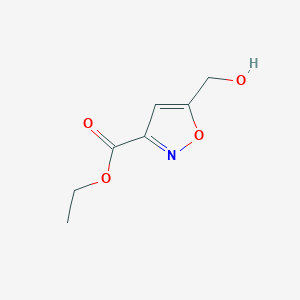

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVVVEYXDQMHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429014 | |

| Record name | ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123770-62-7 | |

| Record name | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123770-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via a base-mediated cyclization mechanism. Triethylamine deprotonates propargyl alcohol, generating a propargyloxide intermediate that attacks the electrophilic carbon of the oxime. Subsequent cyclization forms the isoxazole ring, with the hydroxymethyl group introduced directly from propargyl alcohol.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Temperature | 0°C (initial), 25°C (final) | Prevents side reactions at lower T |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility of reactants |

| Molar Ratio (Propargyl alcohol : Oxime) | 5:1 | Ensures complete conversion |

| Reaction Time | 12–16 hours | Allows full cyclization |

Triethylamine serves dual roles as a base and proton scavenger, critical for maintaining reaction efficiency.

Workup and Purification

Post-reaction processing involves:

-

Dilution with brine to quench residual base

-

Dichloromethane extraction (3×300 mL)

-

Drying over Na₂SO₄

-

Combiflash chromatography (heptane/EtOAc gradient)

Characterization data from the synthesis includes:

Alternative Methods for Isoxazole Ring Formation

While the cyclization route remains predominant, other strategies show potential for specialized applications:

Ionic Liquid-Supported Synthesis

Recent advances employ ionic liquids as recyclable reaction media. A typical protocol involves:

-

Immobilization of vinyl ether precursors on imidazolium-based ionic liquids

-

Cycloaddition with nitrile oxides

-

Acidic cleavage to release the isoxazole product

This method, while eco-friendly, currently applies to simpler isoxazole esters and would require adaptation for hydroxymethyl functionality.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclization | 81 | >95 | High | Moderate (THF solvent) |

| Nitrile Oxide | 65–75 | 85–90 | Medium | Low (aqueous workup) |

| Ionic Liquid | 60–70 | 90–95 | Low | Very Low |

The cyclization method offers superior yield and scalability, making it preferred for industrial applications. Nitrile oxide approaches provide better regiocontrol but require multistep syntheses. Ionic liquid methods remain experimental but promising for niche applications.

Industrial-Scale Production Considerations

Key factors in commercial manufacturing include:

-

Catalyst Recycling : Heterogeneous catalysts could replace triethylamine to simplify purification

-

Continuous Flow Reactors : Microreactor technology may enhance heat transfer during exothermic cyclization

-

Solvent Recovery : THF distillation systems reduce waste and costs

-

Quality Control : In-line FTIR monitoring ensures reaction completion without overprocessing

Pilot-scale trials demonstrate 75–78% yields in continuous flow systems, comparable to batch methods but with 40% shorter cycle times .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of ethyl 5-(carboxymethyl)isoxazole-3-carboxylate.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

Case Study: RORγt Inverse Agonists

Recent studies have identified trisubstituted isoxazoles, including derivatives of this compound, as promising candidates for RORγt inverse agonists. These compounds have shown potential in modulating immune responses, particularly in the treatment of autoimmune diseases. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly impact their efficacy and selectivity .

Material Science

The compound also finds applications in material science, particularly in the development of biodegradable materials derived from biomass.

Application in Biomass Conversion

This compound can be utilized in processes aimed at converting biomass into valuable chemicals. For instance, it can be involved in the catalytic hydrogenation of 5-hydroxymethylfurfural (5-HMF), a key intermediate in biorefinery processes. This conversion is crucial for producing sustainable fuels and materials from renewable resources.

Synthesis and Derivatives

Several synthetic routes have been developed for this compound, allowing for the production of various derivatives with tailored properties.

Synthetic Methods

Common methods for synthesizing this compound include:

- Condensation Reactions : Utilizing aldehydes and carboxylic acids under acidic conditions.

- Cyclization Reactions : Involving the reaction of nitro compounds with α,β-unsaturated carbonyls.

These methods enable researchers to create derivatives that may exhibit different solubility, reactivity, and biological activity compared to the parent compound .

Wirkmechanismus

The mechanism of action of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The substituent at position 5 of the isoxazole ring significantly influences physicochemical properties. Below is a comparative analysis:

Key Observations :

- Polarity : The hydroxymethyl group increases polarity and solubility in aqueous media compared to methyl or tert-butyl analogs.

- Reactivity : The -CH₂OH group allows oxidation to carboxylic acids (-COOH) or protection as ethers/esters, enabling diverse derivatization pathways . In contrast, tert-butyl and methyl groups are inert under most conditions.

- Biological Interactions : Aromatic substituents (e.g., 4-methoxyphenyl) enhance π-π stacking in enzyme binding pockets, as seen in analogs with antiviral activity .

Biologische Aktivität

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS Number: 123770-62-7) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a hydroxymethyl group at the 5-position and an ethyl ester at the 3-position. Its molecular formula is with a molecular weight of approximately 171.15 g/mol . The presence of the hydroxymethyl group enhances its hydrophilicity, potentially influencing its interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including:

- Esterification : Reaction of isoxazole-3-carboxylic acid with ethanol in the presence of an acid catalyst.

- Hydroxymethylation : Introduction of the hydroxymethyl group via a nucleophilic substitution reaction using formaldehyde derivatives .

Biological Activity

This compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

- Anticancer Properties : Research has shown potential anticancer effects, with studies suggesting that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

- Enzyme Inhibition : The compound's ability to interact with enzymes has been highlighted, suggesting that it may serve as a lead compound for developing enzyme inhibitors targeting diseases such as cancer and inflammation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Binding Affinity : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

- Covalent Interactions : The compound may form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition or modulation .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared to other isoxazole derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.